molecular formula C20H17N5O2 B2693696 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 895008-95-4

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

Cat. No.: B2693696
CAS No.: 895008-95-4
M. Wt: 359.389
InChI Key: LNFGSXLVDBQJTJ-UHFFFAOYSA-N
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Description

The compound “2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a phenyl ring, and an acetamide group . Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic aromatic organic compound, which are known to exhibit various biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis of its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazolo[3,4-d]pyrimidines can participate in various chemical reactions due to their multiple reactive sites .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties would be determined by the compound’s molecular structure and the interactions between its atoms .

Scientific Research Applications

Anti-inflammatory and Ulcerogenic Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic activity. Studies have synthesized various pyrazolo[3,4-d]pyrimidines to assess their anti-inflammatory properties and therapeutic index compared to reference drugs like phenylbutazone and indomethacin. Notably, certain derivatives exhibited high activity and a better therapeutic index than these reference drugs while being devoid of ulcerogenic activity, suggesting potential as safer anti-inflammatory agents (Auzzi et al., 1983).

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has been investigated, with several compounds showing moderate to outstanding activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, specific derivatives have exhibited superior antimicrobial activity compared to traditional antibiotics like ampicillin and gentamicin, highlighting their potential as lead compounds for further development in antimicrobial therapy (El-sayed et al., 2017).

Anticancer Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has extended into the field of oncology, where certain compounds have been synthesized and evaluated for their in vitro anticancer activity. For example, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated mild to moderate activity against human breast adenocarcinoma cell lines, with specific derivatives identified as most active, offering a foundation for future antitumor agents development (El-Morsy et al., 2017).

Enzyme Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives have also been examined for their ability to inhibit enzymes such as adenosine deaminase (ADA), which is implicated in various physiological processes and diseases. Certain derivatives bearing alkyl or arylalkyl substituents showed excellent inhibitory activity, with Ki values in the nanomolar/subnanomolar range, suggesting their utility in designing novel ADA inhibitors for therapeutic applications (La Motta et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Pyrazolo[3,4-d]pyrimidines have been found to exhibit various biological activities, but the specific mechanism of action for this compound is not available in the literature I have access to .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound .

Future Directions

The future research directions for this compound could involve further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and biological activities. Additionally, its potential applications in areas such as medicine or materials science could be explored .

Properties

IUPAC Name

2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-7-5-6-10-17(14)25-19-16(11-22-25)20(27)24(13-21-19)12-18(26)23-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFGSXLVDBQJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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